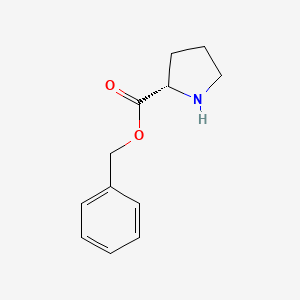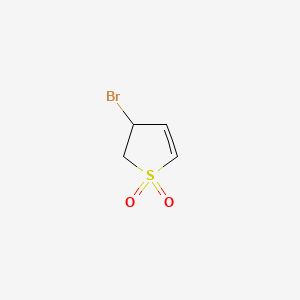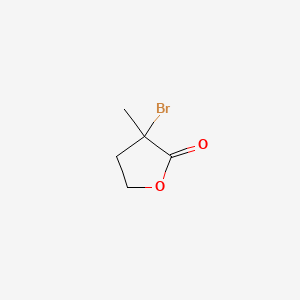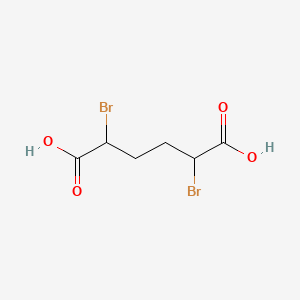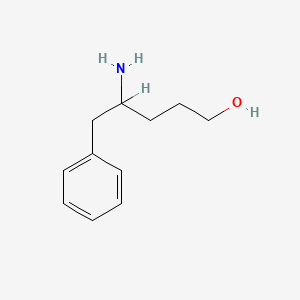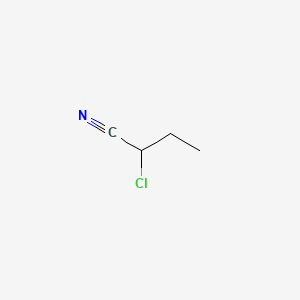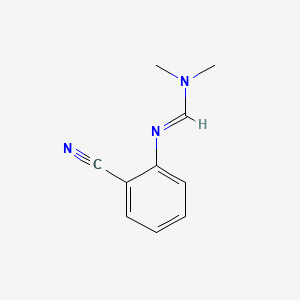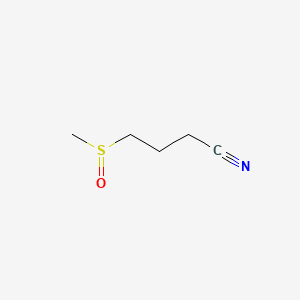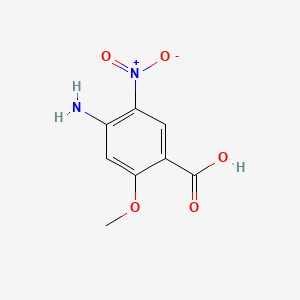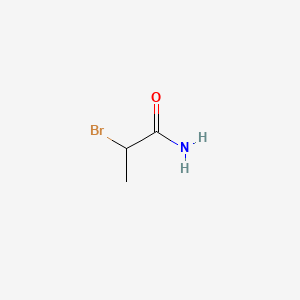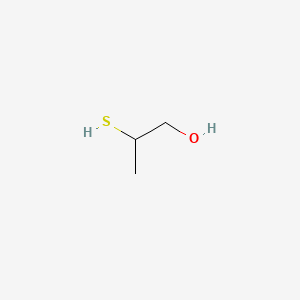
2-Mercaptopropanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Mercaptopropanol and related compounds involves several chemical strategies. For instance, 2-mercaptoethyl methacrylate has been synthesized from methacrylic acid and 2-mercaptoethanol through etherification using acetyl chloride as a catalyst, optimizing the reaction to achieve high purity of the product (Knežević, Katsikas, & Popovic, 2005). Additionally, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2(1H)-thiones, illustrating the versatility of this compound in synthetic chemistry (Zav’alova, Zubarev, & Litvinov, 2007).
Molecular Structure Analysis
Studies on the molecular structure of compounds related to this compound, such as β-mercaptopropionitrile, reveal detailed insights into their chemical nature. For example, the molecular structure of a wheel-type octanuclear silver(I) cluster formed by racemic 2-mercaptopropionic acid and triphenylphosphine ligands was elucidated, highlighting the compound's ability to form complex structures (Nomiya, Yokoyama, Noguchi, & Machida, 2002).
Chemical Reactions and Properties
This compound participates in various chemical reactions, illustrating its reactivity and functional utility. The oxidation of 2-mercaptoethanol, a closely related compound, in the presence of Tris buffer showcases its susceptibility to oxidation under specific conditions, which is crucial for its handling and application in different chemical contexts (Koundal, Sawhney, & Sinha, 1983).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in various industrial and research settings, although specific studies focusing on these aspects were not highlighted in the current research findings.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other chemicals, ability to undergo oxidation, and formation of complexes with metals, are of significant interest. For instance, the Copper(II)-promoted oxidation of mercaptopropanoic acids leading to the formation of disulphide- and oxalate-containing products illustrates its reactive nature and potential for forming complex compounds (Brader, Ainscough, Baker, Brodie, & Lewandoski, 1990).
Applications De Recherche Scientifique
Thérapie de chélation
Le 2-mercaptopropanol est utilisé comme agent chélateur dans le traitement des intoxications aux métaux lourds. Il forme des complexes avec des métaux comme l'arsenic, l'antimoine, le plomb, l'or et le mercure, facilitant leur excrétion du corps . Cette application est particulièrement importante dans les cas d'intoxication aiguë où une élimination rapide du métal est nécessaire pour prévenir les dommages aux organes.
Antidote contre le lewisite
En tant qu'antidote contre l'agent de guerre chimique lewisite, le this compound agit en se liant au composé contenant de l'arsenic, neutralisant ses effets toxiques . Cette application est essentielle dans la recherche militaire et de défense, où les contre-mesures contre les armes chimiques sont d'une importance capitale.
Traitement de la maladie de Wilson
La maladie de Wilson est caractérisée par une accumulation de cuivre dans l'organisme. Le this compound a été utilisé dans le cadre du schéma thérapeutique pour lier le cuivre et aider à l'éliminer de l'organisme . La recherche dans ce domaine continue d'explorer l'efficacité et la sécurité de ce composé dans la prise en charge à long terme de la maladie.
Études d'inhibition enzymatique
En recherche biochimique, le this compound est utilisé pour inhiber les enzymes qui nécessitent des groupes thiol pour leur activité. En se liant à ces groupes, il peut aider à étudier les mécanismes enzymatiques et le rôle des acides aminés spécifiques dans les réactions enzymatiques .
Synthèse de nanoparticules
Le this compound peut agir comme un agent stabilisant dans la synthèse de nanoparticules. Son groupe thiol se lie à la surface des nanoparticules, empêchant l'agrégation et fournissant un groupe fonctionnel pour des modifications chimiques ultérieures .
Synthèse organique
Ce composé sert de bloc de construction en synthèse organique, en particulier dans la préparation de molécules organiques contenant du soufre. Sa réactivité avec les électrophiles et sa capacité à former des liaisons carbone-soufre en font un réactif précieux en chimie synthétique .
Chimie analytique
Le this compound est utilisé en chimie analytique comme agent de dérivatisation pour la détection de certains composés dans des mélanges complexes. Il réagit avec les aldéhydes et les cétones pour former des thioacétals, qui peuvent être séparés et détectés à l'aide de techniques chromatographiques .
Préservation des échantillons biologiques
Dans le domaine de la biopréservation, le this compound peut être utilisé pour protéger les échantillons biologiques de l'oxydation. Ses propriétés antioxydantes aident à maintenir l'intégrité des molécules biologiques pendant le stockage et le transport .
Orientations Futures
While specific future directions for 2-Mercaptopropanol were not found in the retrieved sources, it is anticipated that this compound will continue to be a subject of interest in various fields of research due to its unique properties and potential applications.
Relevant Papers
The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of this compound . These papers highlight the versatility of this compound in synthetic chemistry and its potential for forming complex compounds. They also discuss the synthesis procedures of coumarin heterocycles and the effect of this compound as a capping agent on ZnS .
Mécanisme D'action
Target of Action
The primary targets of 2-Mercaptopropanol, also known as 2-sulfanylpropan-1-ol, are heavy metals such as arsenic, gold, and mercury . These heavy metals are known to bind with sulfhydryl-containing enzymes, inhibiting their activity .
Mode of Action
this compound interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of this compound prevent or reverse the metallic binding of sulfhydryl-containing enzymes . This interaction results in the formation of a complex that is excreted in the urine .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the detoxification of heavy metals. By forming complexes with heavy metals, this compound prevents these metals from binding to sulfhydryl-containing enzymes and inhibiting their activity . This action helps to maintain the normal function of these enzymes and their associated biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detoxification of heavy metals. By preventing or reversing the binding of heavy metals to sulfhydryl-containing enzymes, this compound helps to maintain the normal function of these enzymes at the molecular level . At the cellular level, this action can help to prevent the toxic effects of heavy metal poisoning.
Propriétés
IUPAC Name |
2-sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNVICQPXUUBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952424 | |
| Record name | 2-Sulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3001-64-7 | |
| Record name | 2-Mercaptopropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Sulfanylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercaptopropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-sulfanylpropan-1-ol in beer production?
A1: 2-Sulfanylpropan-1-ol, along with its acetate ester, contributes significantly to the aroma profile of beer, particularly those described as having "roasted" or "burnt" notes. These compounds are primarily produced during fermentation by yeast as they metabolize cysteine and homocysteine via the Ehrlich pathway. Interestingly, their levels can continue to increase even after fermentation, during beer storage. Research suggests that this increase might be due to the hydrolysis of S-cysteine conjugates, such as the S-cysteine conjugate of 2-sulfanylethyl acetate (Cys-2SEA), during aging.
Q2: How does the chemical structure of 2-sulfanylpropan-1-ol influence its aroma profile in beer?
A2: While the provided research articles do not directly address the relationship between the structure of 2-sulfanylpropan-1-ol and its specific aroma contributions, it is known that sulfur-containing compounds, particularly thiols, are potent odorants often associated with savory, roasted, or cooked aromas in food and beverages. Further research exploring the structure-odor relationships of 2-sulfanylpropan-1-ol and its derivatives would be valuable for understanding their impact on beer flavor.
Q3: What analytical techniques are used to identify and quantify 2-sulfanylpropan-1-ol in complex mixtures like beer?
A3: Researchers employed gas chromatography coupled with a pulsed flame photometric detector (GC-PFPD) to analyze 2-sulfanylethyl acetate (2SEA) released from its cysteine conjugate. Additionally, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI(+)-MS/MS) is a powerful technique used for quantifying these compounds, even in complex matrices like beer. These advanced analytical methods allow for sensitive detection and accurate quantification of 2-sulfanylpropan-1-ol and its related compounds, contributing to a deeper understanding of their role in beer flavor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




